molecular formula C21H27N3O3 B11549462 3-[(3-Hydroxy-naphthalene-2-carbonyl)-hydrazono]-N,N-diisopropyl-butyramide

3-[(3-Hydroxy-naphthalene-2-carbonyl)-hydrazono]-N,N-diisopropyl-butyramide

Cat. No.: B11549462
M. Wt: 369.5 g/mol
InChI Key: WCHHEUTWJPFTHQ-PXLXIMEGSA-N
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Description

(3E)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the formamido and imino groups. The final step involves the addition of the N,N-bis(propan-2-yl)butanamide moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The formamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imino group results in an amine.

Scientific Research Applications

(3E)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

    Formamido Compounds: Molecules containing the formamido group but lacking the naphthalene ring.

    Imino Compounds: Compounds with imino groups but different overall structures.

Uniqueness

(3E)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H27N3O3/c1-13(2)24(14(3)4)20(26)10-15(5)22-23-21(27)18-11-16-8-6-7-9-17(16)12-19(18)25/h6-9,11-14,25H,10H2,1-5H3,(H,23,27)/b22-15+

InChI Key

WCHHEUTWJPFTHQ-PXLXIMEGSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C

Origin of Product

United States

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